4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide
CAS No.: 865611-87-6
Cat. No.: VC5792970
Molecular Formula: C26H24N4O4S
Molecular Weight: 488.56
* For research use only. Not for human or veterinary use.
![4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide - 865611-87-6](/images/structure/VC5792970.png)
Specification
CAS No. | 865611-87-6 |
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Molecular Formula | C26H24N4O4S |
Molecular Weight | 488.56 |
IUPAC Name | 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide |
Standard InChI | InChI=1S/C26H24N4O4S/c1-18-24(26(32)30(28-18)22-7-5-4-6-8-22)17-19-9-13-21(14-10-19)27-25(31)20-11-15-23(16-12-20)35(33,34)29(2)3/h4-17H,1-3H3,(H,27,31)/b24-17- |
Standard InChI Key | MSBVABSZGVCTRP-ULJHMMPZSA-N |
SMILES | CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 |
Introduction
Structural Analysis and Molecular Design
Core Architecture and Substituent Effects
The target compound features a benzamide backbone substituted at the 4-position with a dimethylsulfamoyl group (–SO2N(CH3)2). The amide nitrogen is further conjugated to a 4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl group. Key structural elements include:
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Dimethylsulfamoyl group: A polar, electron-withdrawing substituent known to enhance bioavailability and target binding in sulfonamide-based therapeutics .
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Pyrazolylidene moiety: A non-aromatic, conjugated system with a Z-configuration double bond, contributing to planar geometry and potential π-π stacking interactions .
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Phenyl rings: Provide hydrophobic anchoring points and structural rigidity.
The Z-configuration of the pyrazolylidene group is critical for maintaining intramolecular hydrogen bonding between the pyrazole carbonyl and adjacent methylene proton, stabilizing the tautomeric form .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for the target compound is documented, analogous benzamide-pyrazole hybrids are typically synthesized via:
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Pyrazole ring formation: Cyclocondensation of β-ketoesters with hydrazines .
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Amide coupling: Reaction of pyrazole-amine intermediates with benzoyl chlorides or activated carboxylic acids .
For example, Wang et al. synthesized pyrazol-5-yl-benzamide derivatives via a three-step process involving:
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Cyclization of ethyl acetoacetate with methylhydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine .
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Amide bond formation with substituted benzoyl chlorides using THF as solvent .
Applying this methodology, the target compound could be synthesized by substituting the benzoyl chloride with 4-(dimethylsulfamoyl)benzoyl chloride and employing a Z-configured pyrazolylidene intermediate.
Spectroscopic Characterization
Key characterization data for related compounds include:
1H NMR signals for the pyrazolylidene methyl group typically appear at δ 2.1–2.3 ppm, while the dimethylsulfamoyl protons resonate as singlets near δ 3.0 ppm .
Biological Activity and Mechanism
Enzyme Inhibition and Molecular Docking
Molecular docking studies of analogous compounds reveal:
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Pyrazole ring: Occupies the ubiquinone-binding site of SDH .
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Benzamide moiety: Forms van der Waals contacts with Phe-66 and Tyr-58 residues .
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Sulfonamide group: Coordinates with Arg-43 via hydrogen bonding .
The target compound’s pyrazolylidene system may adopt a planar conformation, optimizing π-stacking with Tyr-135 in the SDH active site .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
Estimated properties based on structural analogs :
Parameter | Value |
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logSw (aqueous solubility) | -2.7 to -3.1 |
Polar Surface Area | ~90 Ų |
GI Absorption | High |
Blood-Brain Barrier | Low penetration |
The dimethylsulfamoyl group increases polarity, potentially limiting blood-brain barrier penetration but improving solubility in biological matrices .
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